
(1-Isocyano-3-methylbutan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Isocyano-3-methylbutan-2-yl)benzene is an organic compound that features an isocyanide group attached to a benzene ring. Isocyanides, also known as isonitriles, are a group of compounds characterized by the functional group -NC. These compounds are known for their unique reactivity and are used in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isocyano-3-methylbutan-2-yl)benzene can be achieved through several methods:
Formylation and Dehydration: One common method involves the formylation of the corresponding amine to form a formamide, followed by dehydration to yield the isocyanide.
Direct Isocyanation: Another method involves the direct isocyanation of the corresponding amine using reagents like chloroform and potassium hydroxide.
Industrial Production Methods
Industrial production of isocyanides typically involves large-scale reactions using similar methods but optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Isocyano-3-methylbutan-2-yl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: Isocyanides are known to undergo cycloaddition reactions, forming heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases are commonly used.
Cycloaddition: Reagents such as alkynes and azides are used in cycloaddition reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various heterocyclic compounds, while substitution reactions can produce substituted isocyanides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Isocyano-3-methylbutan-2-yl)benzene is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
Isocyanides have been studied for their potential biological activities, including antimicrobial and anticancer properties. Research into this compound may reveal similar applications.
Industry
In industry, isocyanides are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their ability to form stable complexes with metals makes them useful in catalysis and material science.
Wirkmechanismus
The mechanism by which (1-Isocyano-3-methylbutan-2-yl)benzene exerts its effects depends on the specific reaction or application. In general, the isocyanide group can act as a nucleophile or electrophile, participating in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Isocyanide: Similar in structure but lacks the additional alkyl group.
tert-Butyl Isocyanide: Contains a tert-butyl group instead of the benzene ring.
Cyclohexyl Isocyanide: Features a cyclohexyl group instead of the benzene ring.
Eigenschaften
CAS-Nummer |
602262-87-3 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
(1-isocyano-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H15N/c1-10(2)12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-2H3 |
InChI-Schlüssel |
LFMPAKDPPOOBJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C[N+]#[C-])C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


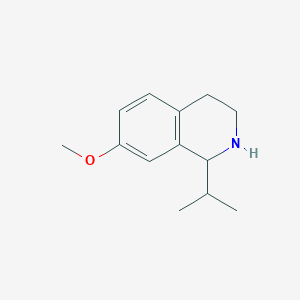
![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
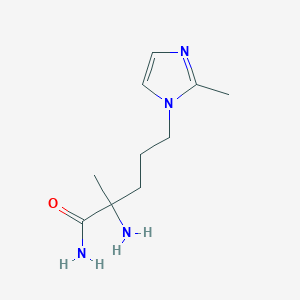
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
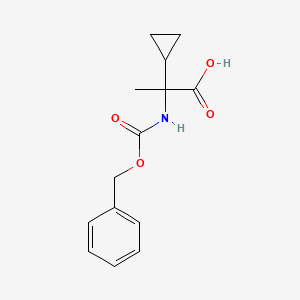
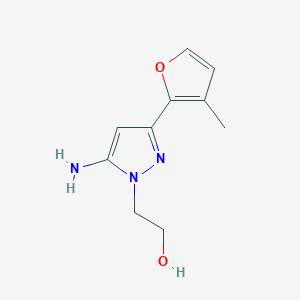
![1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B13479054.png)
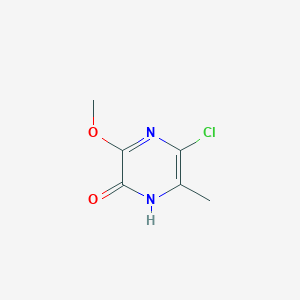
![2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride](/img/structure/B13479071.png)
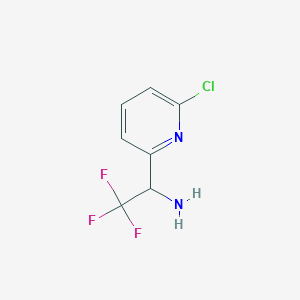
![Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate](/img/structure/B13479076.png)
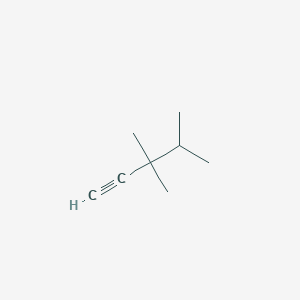
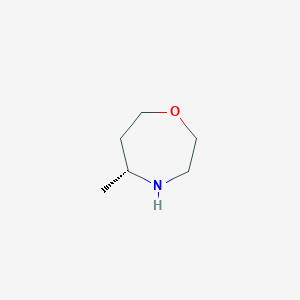
![[1-(Ethylamino)cyclopentyl]methanol hydrochloride](/img/structure/B13479110.png)
